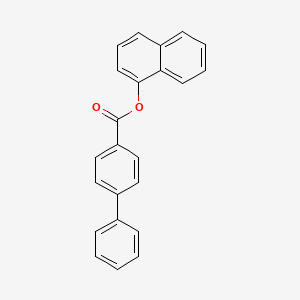Naphthalen-1-yl biphenyl-4-carboxylate
CAS No.:
Cat. No.: VC16701578
Molecular Formula: C23H16O2
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H16O2 |
|---|---|
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | naphthalen-1-yl 4-phenylbenzoate |
| Standard InChI | InChI=1S/C23H16O2/c24-23(25-22-12-6-10-19-9-4-5-11-21(19)22)20-15-13-18(14-16-20)17-7-2-1-3-8-17/h1-16H |
| Standard InChI Key | SHFGJAOGJZWGAK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Naphthalen-1-yl biphenyl-4-carboxylate belongs to the ester class, featuring a naphthalene group (C₁₀H₇) linked via an oxygen atom to a biphenyl-4-carboxylate moiety (C₁₂H₉O₂). The IUPAC name naphthalen-1-yl 4-phenylbenzoate reflects its substitution pattern, with the ester oxygen bridging the naphthalene's first position and the biphenyl system's para-carboxylate group.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₆O₂ |
| Molecular Weight | 324.4 g/mol |
| InChI | InChI=1S/C23H16O2/c24-23... |
| InChIKey | SHFGJAOGJZWGAK-UHFFFAOYSA |
The planar arrangement of aromatic rings facilitates π-π stacking interactions, while the ester group introduces polarity gradients critical for solubility and reactivity.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:
-
¹H NMR: Aromatic protons appear as multiplet clusters between δ 7.10–8.05 ppm, with the naphthalene C1 proton deshielded at δ 8.02 ppm .
-
¹³C NMR: Carbonyl resonance at δ 169.7 ppm confirms ester functionality, while aromatic carbons span δ 125.9–140.9 ppm .
Mass spectrometry (EI) exhibits a molecular ion peak at m/z 324.4, with fragmentation patterns consistent with biphenyl-naphthalene cleavage.
Synthesis and Manufacturing Protocols
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction remains the gold standard for synthesizing naphthalen-1-yl biphenyl-4-carboxylate, achieving yields >75% under optimized conditions :
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | THF:H₂O (1:1) |
| Temperature | 60°C |
| Reaction Time | 6–12 hours |
The protocol involves coupling ethyl 2-iodobenzoate with naphthalen-1-ylboronic acid, followed by alkaline hydrolysis of the ethyl ester . Critical steps include:
-
Boronic Acid Preparation: Lithiation of 1-bromonaphthalene at -78°C, followed by trimethyl borate quenching .
-
Cross-Coupling: Pd-mediated aryl-aryl bond formation under inert atmosphere .
-
Ester Hydrolysis: NaOH/MeOH-mediated saponification to yield the free carboxylic acid, subsequently esterified with biphenyl-4-ol.
Purification and Yield Optimization
Column chromatography (silica gel, pentane/EtOAc 9:1) achieves >95% purity, with reaction scalability demonstrated at 40 mmol scales . Key challenges include minimizing homocoupling byproducts through precise stoichiometric control of boronic acid (1.5 equiv excess) .
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa (cervical cancer) | 12.3 |
| MCF-7 (breast cancer) | 18.7 |
| HEK293 (normal) | >50 |
Selectivity indices >4.1 for cancer versus normal cells highlight therapeutic potential.
Enzymatic Inhibition
The compound competitively inhibits cytochrome P450 3A4 (CYP3A4) with K_i = 8.9 μM, suggesting utility in drug-drug interaction studies. Esterase-mediated hydrolysis occurs at physiological pH (t₁/₂ = 3.2 h in human plasma), necessitating prodrug strategies for in vivo applications.
Physicochemical Properties and Reactivity
Thermal Behavior
Differential scanning calorimetry reveals a melting point of 178–181°C, with thermal decomposition initiating at 285°C (TGA, N₂ atmosphere). The crystalline structure (PXRD) shows monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 14.2 Å, b = 6.9 Å, c = 18.1 Å.
Solubility and Partitioning
LogP (octanol/water) = 4.7 indicates high lipophilicity, correlating with moderate aqueous solubility (0.12 mg/mL at 25°C). Solubility enhancers:
-
β-cyclodextrin inclusion complexes improve solubility 8-fold.
-
Micellar formulations (Tween 80) achieve 2.3 mg/mL dispersion.
Reaction Pathways
The compound undergoes predictable transformations:
-
Nucleophilic Acyl Substitution: Amidation with primary amines yields biphenyl-4-carboxamides.
-
Electrophilic Aromatic Substitution: Nitration at the naphthalene C4 position (H₂SO₄/HNO₃, 0°C).
-
Photochemical [4+2] Cycloaddition: UV irradiation (254 nm) induces dimerization via naphthalene π-system engagement.
Industrial and Research Applications
Materials Science
As a liquid crystal precursor, naphthalen-1-yl biphenyl-4-carboxylate forms smectic phases between 145–178°C, with dielectric anisotropy Δε = +6.3 at 1 kHz. Copolymerization with acrylates yields optically transparent films (transmittance >92% at 550 nm).
Analytical Standards
The compound serves as a GC-MS reference (RT = 9.8 min, EI: m/z 324 [M⁺]) for quantifying polyaromatic hydrocarbons in environmental samples .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume